Gemcitabine-13C,15N2 (hydrochloride) is an isotopically labeled derivative of gemcitabine, a nucleoside analog used primarily in cancer treatment. This compound is characterized by the incorporation of stable isotopes of carbon and nitrogen, which allows for enhanced tracking and analysis in research settings. The compound's chemical formula is C₉H₁₂ClF₂N₃O₄, and it has a molar mass of approximately 299.66 g/mol. It is primarily utilized in pharmaceutical applications, particularly in the study of drug metabolism and pharmacokinetics through techniques such as nuclear magnetic resonance spectroscopy .
Gemcitabine-13C,15N2 (hydrochloride) is classified as a pharmaceutical compound and falls under the category of nucleoside analogs. Its primary application is in cancer therapeutics, where it acts as an antitumor agent. The compound's isotopic labeling enhances its utility in scientific research, allowing for precise tracking of the drug's behavior in biological systems .
The synthesis of Gemcitabine-13C,15N2 (hydrochloride) typically involves the introduction of stable isotopes into the gemcitabine molecule. This can be achieved through various organic synthesis techniques, including:
The synthesis process requires careful control over reaction conditions to ensure high isotopic purity and yield. The compound is generally synthesized under inert atmospheres to prevent degradation and contamination. The final product is purified using chromatographic techniques to achieve the desired purity levels, often exceeding 98% .
The molecular structure of Gemcitabine-13C,15N2 (hydrochloride) features a pyrimidine base with specific fluorine substitutions, characteristic of nucleoside analogs. The presence of two fluorine atoms at the 2' position contributes to its antitumor activity.
Gemcitabine-13C,15N2 (hydrochloride) participates in various chemical reactions typical of nucleoside analogs, including:
These reactions are critical for understanding its pharmacodynamics and metabolic pathways.
The compound's reactivity can be influenced by its isotopic labeling, which may alter kinetic parameters during enzymatic reactions compared to non-labeled gemcitabine .
Gemcitabine exerts its antitumor effects primarily through:
This mechanism highlights the importance of understanding both the pharmacological effects and the metabolic fate of isotopically labeled compounds like Gemcitabine-13C,15N2 .
Gemcitabine-13C,15N2 (hydrochloride) has significant applications in scientific research:
The use of isotopically labeled compounds like Gemcitabine-13C,15N2 enhances the precision and reliability of experimental results in pharmacological studies .
Gemcitabine-¹³C,¹⁵N₂ hydrochloride (chemical formula: C₈¹³CH₁₂ClF₂N¹⁵N₂O₄) incorporates isotopic labels at distinct positions:
Molecular Properties:Table 1: Key Molecular Characteristics
Property | Value | |
---|---|---|
Molecular Weight | 302.64 g/mol | |
CAS Number (labeled) | 1262897-74-4 (hydrochloride) | |
Unlabeled CAS | 122111-03-9 (hydrochloride) | |
Purity | ≥98% (HPLC) | |
Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | |
Appearance | White to off-white crystalline solid | [1] [5] [7] |
The structural integrity is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which verify the retention of gemcitabine’s stereochemistry (2′-deoxy-2′,2′-difluorocytidine) and isotopic incorporation. The hydrochloride salt dissociates in aqueous solutions, yielding the active gemcitabine moiety with identical pharmacodynamic properties to the unlabeled drug [2] [6].
Solubility and Stability:Table 2: Solubility Profile
Solvent | Solubility |
---|---|
Water | 25 mg/mL (82.61 mM) |
DMSO | 62.5 mg/mL (206.52 mM) |
Storage conditions require protection from moisture and light, with recommended storage at –20°C under inert atmosphere to maintain stability beyond one year [1] [7].
Stable isotope-labeled compounds like Gemcitabine-¹³C,¹⁵N₂ hydrochloride serve as indispensable tools in drug development due to their unique advantages:
Quantitative Bioanalysis:Acts as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compensates for matrix effects and extraction efficiency variations in biological samples (e.g., plasma, tissues). Enables precise quantification of gemcitabine and its metabolites down to nanogram levels, critical for bioavailability and bioequivalence studies [2] [6].
Drug Metabolism Studies:Tracks metabolic pathways without isotopic interference. For example, distinguishes parent gemcitabine from metabolites like 2′,2′-difluorodeoxyuridine (dFdU) in mass spectra due to mass shifts (∆m +3 Da). Facilitates elucidation of metabolic stability and enzyme kinetics [8].
Pharmacokinetic Applications:Used in dynamic reaction monitoring (DRM) assays to evaluate drug-drug interactions. In pancreatic cancer research, isotope-labeled gemcitabine quantified tumor uptake heterogeneity in patients receiving gemcitabine/nab-paclitaxel combinations, revealing correlations between intratumoral drug concentration and treatment response [6] [8].
Regulatory Compliance:Meets FDA/EMA guidelines for bioanalytical method validation, ensuring data reproducibility and reliability in clinical trials [5].
Despite structural and functional equivalence, key distinctions exist between the labeled and unlabeled compounds:
Table 3: Comparative Properties
Characteristic | Gemcitabine HCl | Gemcitabine-¹³C,¹⁵N₂ HCl | |
---|---|---|---|
Molecular Weight | 299.64 g/mol | 302.64 g/mol | |
Isotopic Substitution | None | ¹³C at C2; ¹⁵N at N1/N3 | |
Primary Application | Therapeutic agent | Analytical standard | |
Detection Specificity | Subject to matrix interference | Eliminates co-elution issues | |
Cost | Lower | Higher (synthesis complexity) | [1] [5] [7] |
Functional Equivalence:
Analytical Superiority of Labeled Form:
Synthesis Challenges:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8